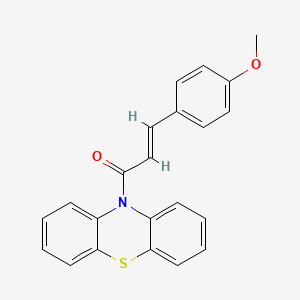

(2E)-3-(4-methoxyphenyl)-1-(10H-phenothiazin-10-yl)prop-2-en-1-one

Description

(2E)-3-(4-methoxyphenyl)-1-(10H-phenothiazin-10-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of phenothiazine derivatives. Phenothiazine compounds are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents. The presence of the methoxyphenyl group and the phenothiazine moiety in this compound suggests potential biological activity and utility in various scientific research fields.

Properties

Molecular Formula |

C22H17NO2S |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

(E)-3-(4-methoxyphenyl)-1-phenothiazin-10-ylprop-2-en-1-one |

InChI |

InChI=1S/C22H17NO2S/c1-25-17-13-10-16(11-14-17)12-15-22(24)23-18-6-2-4-8-20(18)26-21-9-5-3-7-19(21)23/h2-15H,1H3/b15-12+ |

InChI Key |

LYIJJTJVXKPFFF-NTCAYCPXSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-methoxyphenyl)-1-(10H-phenothiazin-10-yl)prop-2-en-1-one typically involves the condensation of 4-methoxybenzaldehyde with 10H-phenothiazine-10-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-methoxyphenyl)-1-(10H-phenothiazin-10-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenothiazine or methoxyphenyl moieties, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or substituted phenothiazines.

Scientific Research Applications

Biological Activities

Research indicates that (2E)-3-(4-methoxyphenyl)-1-(10H-phenothiazin-10-yl)prop-2-en-1-one exhibits several significant biological activities:

-

Anticancer Properties :

- The compound has been evaluated for its anticancer effects against various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .

- For instance, a study highlighted that derivatives of phenothiazines, including this compound, demonstrated significant cytotoxicity against human tumor cells, with IC50 values indicating effective inhibition of cell growth .

- Antimicrobial Activity :

- Neuroprotective Effects :

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic pathways often include:

- Formation of the phenothiazine core.

- Introduction of the methoxy group via methylation reactions.

- Conjugation with appropriate aldehydes or ketones to form the final product .

Case Studies and Research Findings

Several studies have documented the pharmacological evaluation of this compound:

- Study on Anticancer Activity :

- Antimicrobial Evaluation :

- Neuroprotective Mechanisms :

Mechanism of Action

The mechanism of action of (2E)-3-(4-methoxyphenyl)-1-(10H-phenothiazin-10-yl)prop-2-en-1-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The phenothiazine moiety is known to interact with dopamine receptors, which could explain potential antipsychotic effects. Additionally, the compound may inhibit certain enzymes, leading to antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic.

Promethazine: Another phenothiazine derivative with antihistaminic properties.

Thioridazine: A phenothiazine derivative used in the treatment of schizophrenia.

Uniqueness

(2E)-3-(4-methoxyphenyl)-1-(10H-phenothiazin-10-yl)prop-2-en-1-one is unique due to the presence of the methoxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to other phenothiazine derivatives. This structural variation can lead to differences in pharmacokinetics, potency, and spectrum of activity.

Biological Activity

The compound (2E)-3-(4-methoxyphenyl)-1-(10H-phenothiazin-10-yl)prop-2-en-1-one is a phenothiazine derivative that has garnered attention for its potential biological activities, particularly in neuropharmacology and oncology. This article summarizes the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Synthesis

The molecular structure of the compound consists of a phenothiazine core substituted with a methoxyphenyl group and an α,β-unsaturated carbonyl moiety. The synthesis typically involves the reaction of phenothiazine derivatives with appropriate aldehydes or ketones under specific conditions to yield the desired product.

| Property | Value |

|---|---|

| Molecular Formula | C18H17NOS |

| Molecular Weight | 295.39 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Neuropharmacological Effects

Phenothiazine derivatives are known for their neuropharmacological properties, including antipsychotic and antidepressant effects. The compound has been studied for its binding affinity to α-synuclein , a protein implicated in Parkinson's disease. Research indicates that certain phenothiazine derivatives exhibit high binding potency towards aggregated α-synuclein fibrils, which may offer insights into their potential use in treating neurodegenerative diseases.

In a study evaluating various phenothiazine analogues, the compound demonstrated a significant binding affinity with a value around 32.1 ± 1.3 nM , suggesting strong interactions with α-synuclein fibrils .

Antitumor Activity

Research has also highlighted the antitumor properties of phenothiazine derivatives. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. For instance, one study reported that several phenothiazine derivatives exhibited cytotoxic effects against human cancer cell lines, including breast and lung cancer cells, with IC50 values indicating effective concentration levels .

Antioxidant Properties

The antioxidant activity of phenothiazines has been explored due to their potential to scavenge free radicals. This property is particularly relevant in the context of oxidative stress-related diseases. Compounds with antioxidant capabilities can mitigate cellular damage and have implications for both neuroprotection and cancer therapy .

Case Study 1: Neuroprotective Effects

In a controlled experiment involving transgenic mice models of Parkinson's disease, treatment with phenothiazine derivatives led to notable improvements in motor function and a reduction in α-synuclein aggregation. These findings suggest that this compound may have therapeutic potential in neurodegenerative conditions .

Case Study 2: Anticancer Efficacy

A series of in vitro assays conducted on various cancer cell lines revealed that the compound exhibited selective cytotoxicity against tumor cells while sparing normal cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.